molecular formula C24H21BrN2O2 B2867123 1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione CAS No. 1024631-74-0

1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione

Cat. No. B2867123
CAS RN: 1024631-74-0
M. Wt: 449.348
InChI Key: IBFGYAGBYFIGTB-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)pyrrolidine-2,5-dione” is a chemical compound with the CAS number 41167-74-2 . It’s used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C10H8BrNO2 . Its molecular weight is 254.08 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 254.08 . Other physical and chemical properties like boiling point and storage conditions are not specified .

Scientific Research Applications

Luminescent Polymers

1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione is used in synthesizing highly luminescent polymers. These polymers demonstrate strong fluorescence and quantum yields, making them suitable for applications in organic electronics and optoelectronics (Zhang & Tieke, 2008).

Inhibition of Glycolic Acid Oxidase

Derivatives of this compound have shown potent inhibitory effects on glycolic acid oxidase (GAO). This inhibition suggests potential therapeutic applications for managing conditions related to oxalate and glycolate metabolism (Rooney et al., 1983).

Photoluminescent Polymers

This compound contributes to the synthesis of photoluminescent conjugated polymers, offering potential applications in the field of electronic devices. The optical and electrochemical properties of these polymers are significant for the development of new electronic materials (Beyerlein & Tieke, 2000).

Radical Scavenging Activity

Compounds containing 1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione have been found to exhibit potent radical scavenging activity. This activity indicates their potential as natural antioxidants in food and pharmaceuticals (Li et al., 2012).

Corrosion Inhibition

Derivatives of this compound have been studied for their corrosion inhibition properties on carbon steel. This suggests its potential use in industrial applications for protecting metals against corrosion (Zarrouk et al., 2015).

properties

IUPAC Name

1-(4-bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O2/c25-20-11-13-21(14-12-20)27-23(28)15-22(24(27)29)26(16-18-7-3-1-4-8-18)17-19-9-5-2-6-10-19/h1-14,22H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFGYAGBYFIGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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